molecular formula C14H9ClN2O4 B11059382 3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one

3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11059382
M. Wt: 304.68 g/mol
InChI Key: HIWWLYCHQBQLNU-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloro-substituted phenyl ring, a nitro group, and an indole moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the nitration of 5-chloro-2-hydroxyaniline followed by cyclization to form the indole ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent cyclization may involve the use of catalysts and specific temperature controls.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress or disruption of microbial cell walls, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its combination of a chloro-substituted phenyl ring, a nitro group, and an indole moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9ClN2O4

Molecular Weight

304.68 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-5-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H9ClN2O4/c15-7-1-4-12(18)10(5-7)13-9-6-8(17(20)21)2-3-11(9)16-14(13)19/h1-6,13,18H,(H,16,19)

InChI Key

HIWWLYCHQBQLNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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